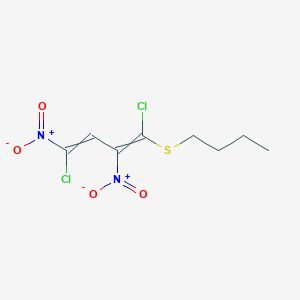
1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene is an organosulfur compound characterized by the presence of butylsulfanyl, dichloro, and dinitro functional groups
准备方法
The synthesis of 1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene typically involves multi-step organic reactions. One common synthetic route includes the reaction of butylsulfanyl chloride with 1,4-dichloro-2,4-dinitrobuta-1,3-diene under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene can be compared with other similar compounds, such as:
1-(Butylsulfanyl)butane: This compound lacks the dichloro and dinitro groups, making it less reactive in certain chemical reactions.
1-(Butylsulfanyl)pentane: Similar to 1-(Butylsulfanyl)butane, but with a longer carbon chain, affecting its physical and chemical properties.
Aminomethoxy derivatives of 1-(Butylsulfanyl)alkanes: These compounds have additional functional groups, such as amino and methoxy groups, which can enhance their biological activities and reactivity. The uniqueness of this compound lies in its combination of butylsulfanyl, dichloro, and dinitro groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
160253-15-6 |
|---|---|
分子式 |
C8H10Cl2N2O4S |
分子量 |
301.15 g/mol |
IUPAC 名称 |
1-butylsulfanyl-1,4-dichloro-2,4-dinitrobuta-1,3-diene |
InChI |
InChI=1S/C8H10Cl2N2O4S/c1-2-3-4-17-8(10)6(11(13)14)5-7(9)12(15)16/h5H,2-4H2,1H3 |
InChI 键 |
RQYZCGCLHKZJSO-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC(=C(C=C([N+](=O)[O-])Cl)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



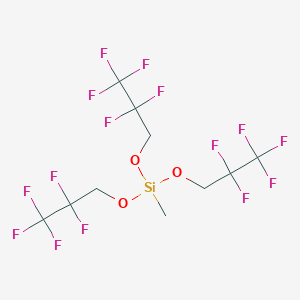

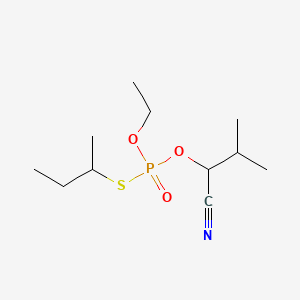


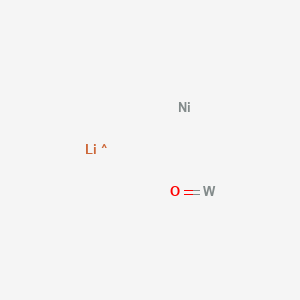
![Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester](/img/structure/B14268095.png)
![N-[2-(Naphthalen-1-yl)propanoyl]-L-valine](/img/structure/B14268108.png)

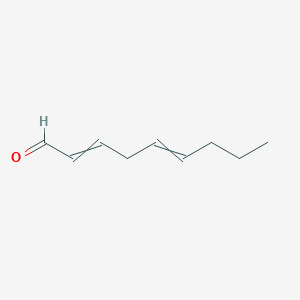
![Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14268132.png)

![4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide](/img/structure/B14268143.png)
